3-[3-methyl-6-(4-methylphenyl)-4-(morpholine-4-carbonyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]-1lambda6-thiolane-1,1-dione
Description
The compound 3-[3-methyl-6-(4-methylphenyl)-4-(morpholine-4-carbonyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]-1lambda6-thiolane-1,1-dione features a pyrazolo[3,4-b]pyridine core substituted with a 3-methyl group, a 4-(morpholine-4-carbonyl) moiety, and a 6-(4-methylphenyl) group. The thiolane-1,1-dione (sulfone) ring is fused to the pyrazolo-pyridine system.
- Morpholine-carbonyl groups are known to enhance solubility and pharmacokinetic properties by introducing polarity .
- Sulfone groups (e.g., thiolane-1,1-dione) may influence binding affinity and metabolic stability due to their electron-withdrawing nature .
- Pyrazolo[3,4-b]pyridine scaffolds are pharmacologically significant, exhibiting anticancer, anti-inflammatory, and neuroactive properties in related derivatives .
Properties
IUPAC Name |
[1-(1,1-dioxothiolan-3-yl)-3-methyl-6-(4-methylphenyl)pyrazolo[3,4-b]pyridin-4-yl]-morpholin-4-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O4S/c1-15-3-5-17(6-4-15)20-13-19(23(28)26-8-10-31-11-9-26)21-16(2)25-27(22(21)24-20)18-7-12-32(29,30)14-18/h3-6,13,18H,7-12,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQYKCTDURYLBSH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=C(C(=NN3C4CCS(=O)(=O)C4)C)C(=C2)C(=O)N5CCOCC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
F5121-0179, also known as Avotaciclib, primarily targets the Cyclin-dependent kinase 1 (CDK1) . CDK1 is a key regulator of the cell cycle, and its inhibition can lead to cell cycle arrest and apoptosis, making it a promising target for cancer therapeutics.
Mode of Action
Avotaciclib acts as an inhibitor of CDK1. By binding to this kinase, it prevents the phosphorylation of downstream targets, thereby disrupting the cell cycle progression and inducing cell death.
Result of Action
The inhibition of CDK1 by Avotaciclib leads to cell cycle arrest and apoptosis . This can result in the reduction of tumor growth in cancers that are dependent on CDK1 for proliferation.
Biological Activity
The compound 3-[3-methyl-6-(4-methylphenyl)-4-(morpholine-4-carbonyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]-1lambda6-thiolane-1,1-dione is a complex organic molecule with potential biological activities, particularly in the fields of anticancer and anti-inflammatory research. This article explores its biological activity through various studies, including case studies and detailed findings from recent research.
Chemical Structure and Properties
This compound features several key structural components:
- Pyrazolo[3,4-b]pyridine core
- Morpholine moiety
- Thiolane ring structure
These structural characteristics suggest potential interactions with various biological targets, making it a candidate for further pharmacological evaluation.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including the compound . Key findings include:
- Inhibition of Cancer Cell Proliferation : The compound demonstrated significant cytotoxicity against various cancer cell lines. For instance, derivatives similar to this compound have shown IC50 values in the low micromolar range (e.g., 0.39 ± 0.06 μM for HCT116 cells) .
- Mechanism of Action : The mechanism often involves the inhibition of tubulin polymerization, leading to cell cycle arrest at the G2/M phase. This is crucial for developing anticancer therapies as it disrupts mitosis in cancer cells .
Anti-inflammatory Activity
The compound also exhibits anti-inflammatory properties:
- Cytokine Inhibition : It has been reported that compounds with similar structures inhibit the release of pro-inflammatory cytokines such as TNF-alpha, which plays a significant role in inflammatory responses .
Case Studies
Several case studies have been conducted to evaluate the biological activity of compounds related to the target molecule:
- Study on Pyrazole Derivatives : A study focused on various pyrazole derivatives revealed that modifications in the structure significantly influenced their anticancer efficacy. Notably, compounds with a morpholine moiety showed enhanced activity against specific cancer cell lines .
- In Vivo Studies : Animal models have been used to assess the anti-inflammatory effects of similar compounds. Results indicated a marked reduction in inflammation markers following treatment with these compounds, suggesting potential therapeutic applications in diseases characterized by chronic inflammation .
Summary of Biological Activities
| Activity Type | Target Cells | IC50 Values (μM) | Mechanism of Action |
|---|---|---|---|
| Anticancer | HCT116 | 0.39 ± 0.06 | Inhibition of tubulin polymerization |
| Anticancer | MCF-7 | 0.46 ± 0.04 | Cell cycle arrest at G2/M phase |
| Anti-inflammatory | Macrophages | - | Inhibition of TNF-alpha release |
Detailed Research Findings
Recent literature emphasizes the importance of structural modifications in enhancing biological activity. For instance:
Comparison with Similar Compounds
Structural and Functional Analogues
Table 1: Key Structural Features and Bioactivities of Analogues
Key Observations
However, analogous pyrazolo[3,4-b]pyridine derivatives (e.g., ) employ FeCl₃-SiO₂ catalysts for cyclization, achieving 75% yields . Morpholine-carbonyl groups may require coupling reactions or amidation steps.
Substituent Effects: Morpholine vs. Thienopyrimidine/Trifluoromethyl:
- Morpholine-carbonyl groups improve solubility, whereas trifluoromethyl groups () enhance lipophilicity and metabolic stability .
- Sulfone vs. Coumarin/Phenol:
- The thiolane-1,1-dione sulfone may increase oxidative stability compared to coumarin () or phenol () groups.
Biological Activities: Pyrazolo[3,4-b]pyridine derivatives in and are associated with anticancer and anti-inflammatory activities. Triazolothiadiazoles () demonstrate antimicrobial activity, implying that the target compound’s thiolane-dione moiety could be explored for similar applications .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
